molecular formula C18H22N2O B4892989 N-cyclooctylquinoline-2-carboxamide

N-cyclooctylquinoline-2-carboxamide

Cat. No.: B4892989
M. Wt: 282.4 g/mol
InChI Key: JDPXMIDJUHRYMD-UHFFFAOYSA-N
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Description

N-cyclooctylquinoline-2-carboxamide is a compound that belongs to the class of quinoline carboxamides. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylquinoline-2-carboxamide typically involves the amidation of quinoline-2-carboxylic acid with cyclooctylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalytic methods include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

N-cyclooctylquinoline-2-carboxamide can be compared with other quinoline carboxamide derivatives, such as:

  • N-cycloheptylquinoline-2-carboxamide
  • N-cyclohexylquinoline-2-carboxamide
  • N-(2-phenylethyl)quinoline-2-carboxamide

These compounds share similar chemical structures but differ in their substituents, leading to variations in their biological activities and properties. This compound is unique due to its cyclooctyl group, which imparts distinct steric and electronic effects, influencing its interactions with molecular targets and its overall biological activity .

Properties

IUPAC Name

N-cyclooctylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(19-15-9-4-2-1-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20-17/h6-8,11-13,15H,1-5,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPXMIDJUHRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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